molecular formula C10H13N3O4 B13626567 Methyl 6-hydroxy-2-morpholinopyrimidine-4-carboxylate

Methyl 6-hydroxy-2-morpholinopyrimidine-4-carboxylate

Cat. No.: B13626567
M. Wt: 239.23 g/mol
InChI Key: FQXSOHPUCHUFEX-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-2-(morpholin-4-yl)pyrimidine-4-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a morpholine group, a hydroxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-hydroxy-2-(morpholin-4-yl)pyrimidine-4-carboxylate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by the morpholine moiety.

    Hydroxylation: The hydroxy group can be introduced through selective hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Esterification: The carboxylate ester can be formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-2-(morpholin-4-yl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The morpholine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 6-hydroxy-2-(morpholin-4-yl)pyrimidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of methyl 6-hydroxy-2-(morpholin-4-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The hydroxy and morpholine groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-hydroxy-2-(piperidin-4-yl)pyrimidine-4-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.

    Ethyl 6-hydroxy-2-(morpholin-4-yl)pyrimidine-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 6-hydroxy-2-(morpholin-4-yl)pyrimidine-5-carboxylate: Similar structure but with the carboxylate group at the 5-position instead of the 4-position.

Uniqueness

Methyl 6-hydroxy-2-(morpholin-4-yl)pyrimidine-4-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both the hydroxy and morpholine groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

methyl 2-morpholin-4-yl-6-oxo-1H-pyrimidine-4-carboxylate

InChI

InChI=1S/C10H13N3O4/c1-16-9(15)7-6-8(14)12-10(11-7)13-2-4-17-5-3-13/h6H,2-5H2,1H3,(H,11,12,14)

InChI Key

FQXSOHPUCHUFEX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)NC(=N1)N2CCOCC2

Origin of Product

United States

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